Diethyl 2-(2-nitrobenzyl)malonate
Overview
Description
Diethyl 2-(2-nitrobenzyl)malonate is an organic compound with the molecular formula C14H17NO6 It is a diethyl ester derivative of malonic acid, where the malonate moiety is substituted with a 2-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-(2-nitrobenzyl)malonate can be synthesized through the alkylation of diethyl malonate with 2-nitrobenzyl bromide. The reaction typically involves the use of a base such as sodium ethoxide to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with 2-nitrobenzyl bromide .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The malonate ester can participate in nucleophilic substitution reactions, where the ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: 2-(2-aminobenzyl)malonate.
Substitution: Malonic acid derivatives.
Scientific Research Applications
Diethyl 2-(2-nitrobenzyl)malonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential as a prodrug, where the nitro group can be reduced in vivo to release active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of diethyl 2-(2-nitrobenzyl)malonate primarily involves its reactivity at the nitro and ester groups. The nitro group can undergo bioreduction to form an amine, which can then participate in further biochemical reactions. The ester groups can be hydrolyzed to carboxylic acids, which are key intermediates in various metabolic pathways. The compound’s reactivity allows it to interact with multiple molecular targets and pathways, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
Diethyl malonate: A simpler ester without the nitrobenzyl substitution, used in similar synthetic applications.
Ethyl 2-nitrobenzyl acetate: Another nitrobenzyl derivative, but with different ester functionality.
Methyl 2-(2-nitrobenzyl)malonate: A methyl ester analog with similar reactivity but different physical properties.
Uniqueness: Diethyl 2-(2-nitrobenzyl)malonate is unique due to the presence of both the nitrobenzyl and malonate moieties, which confer distinct reactivity patterns. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to its simpler analogs .
Properties
IUPAC Name |
diethyl 2-[(2-nitrophenyl)methyl]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWHIUXRQYXRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208543 | |
Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59803-35-9 | |
Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 59803-35-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 2-(2-nitrobenzyl)malonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAU4ZRJ39E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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